

# p-Coumaric acid chemical structure and properties

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An In-depth Technical Guide to **p-Coumaric Acid**: Chemical Structure, Properties, and Experimental Analysis.

#### Introduction

p-Coumaric acid, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid ubiquitously found in the plant kingdom.[1][2] As a key intermediate in the phenylpropanoid pathway, it serves as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[3] Its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biosynthetic pathways, and relevant experimental protocols for its analysis.

## **Chemical Structure and Identity**

**p-Coumaric acid** consists of a phenolic ring substituted with a hydroxyl group at the para (C4) position and an acrylic acid side chain.[2] The trans isomer is the most abundant and stable form found in nature.[4]

Caption: 2D Chemical Structure of p-Coumaric Acid.

## **Physicochemical Properties**



The key physicochemical properties of **p-Coumaric acid** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molar Mass	164.16 g/mol	[1]
IUPAC Name	(2E)-3-(4-Hydroxyphenyl)prop- 2-enoic acid	[1]
CAS Number	501-98-4	[1]
Appearance	White to pale yellow crystalline solid	[1][5]
Melting Point	210-214 °C (decomposes)	[1][4]
Boiling Point	231.6 °C (rough estimate)	[4][5]
pKa <sub>1</sub> (Carboxylic Acid)	~4.65 - 4.70	[6]
pKa <sub>2</sub> (Phenolic Hydroxyl)	~9.92	[6]
Solubility	Water: Sparingly soluble (~0.72 - 1.02 g/L) Ethanol: Soluble (~14.7 - 50 mg/mL) DMSO: Soluble (~15 - 19.8 mg/mL) Diethyl Ether: Very soluble	[1]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and quantification of **p-Coumaric acid**.

Table 1: 1H-NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference(s)
7.58	d	15.8	H-7 (β-vinylic)	
7.54	d	8.7	H-3, H-5	
6.73	d	8.7	H-2, H-6	_
6.20	d	15.8	H-8 (α-vinylic)	<del>-</del>

Table 2: 13C-NMR Spectroscopic Data (Solvent: CD<sub>3</sub>OD, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference(s)
169.6	C-9 (C=O)	
159.8	C-1 (C-OH)	_
145.3	C-7 (β-vinylic)	_
132.1	C-3, C-5	_
126.3	C-4	_
115.4	C-2, C-6	_
114.2	C-8 (α-vinylic)	_

Table 3: IR and UV-Vis Spectroscopic Data

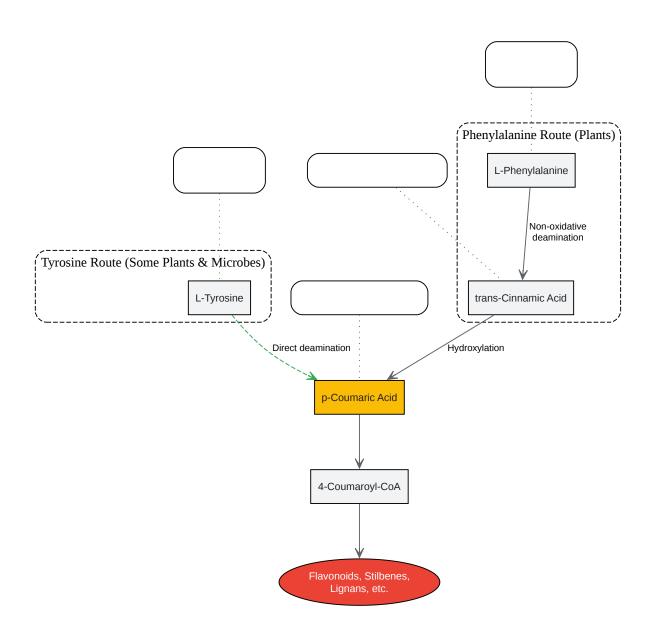
Technique	Key Peaks / λmax	Assignment / Solvent	Reference(s)
FT-IR (cm <sup>-1</sup> )	~3383 (s), 2839-2513 (m, broad), ~1672 (vs), ~1628 (s), ~1591 (s)	v(OH) phenolic, v(OH) carboxylic, v(C=O), v(C=C) vinylic, v(C=C) aromatic	
UV-Vis (nm)	~226, ~310	Methanol or Ethanol	-



## **Biosynthesis**

**p-Coumaric acid** is synthesized in plants and microorganisms primarily through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[3]





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Caption: Primary biosynthetic routes of p-Coumaric acid.



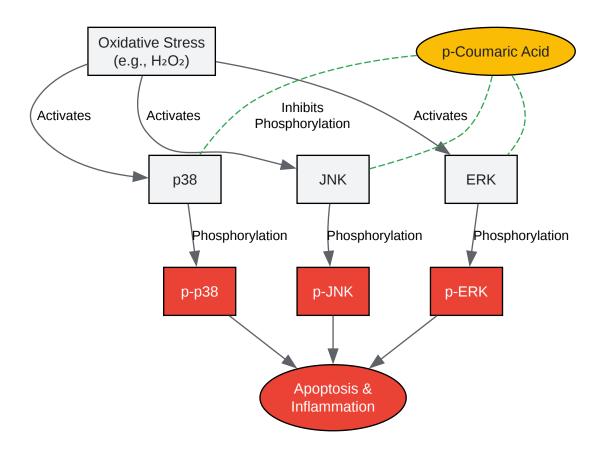
- The Phenylalanine Route: This is the most common pathway in plants.[3]
  - Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of Lphenylalanine to produce trans-cinnamic acid.
  - Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.[3]
- The Tyrosine Route: A more direct route found in some plants and engineered microorganisms.
  - Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to **p-coumaric acid**.[3]

## **Key Signaling Pathways**

**p-Coumaric acid** modulates several critical signaling pathways, contributing to its diverse pharmacological effects.

- MAPK Signaling: p-Coumaric acid has been shown to suppress the oxidative stress-induced phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This inhibition is a key mechanism behind its anti-inflammatory and cytoprotective effects.
- AMPK Signaling: It exhibits differential effects on AMP-activated protein kinase (AMPK), a
  central regulator of cellular energy homeostasis. It promotes AMPK activation in peripheral
  tissues like the liver and skeletal muscle, which can improve glucose and lipid metabolism.[3]
   Conversely, it can inhibit AMPK activity in the hypothalamus.
- AGE-RAGE Signaling: p-Coumaric acid can inactivate the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway. This action helps to mitigate neuroinflammation and has shown potential in models of depression and memory impairment.





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Caption: Inhibition of MAPK signaling by p-Coumaric Acid.

### **Experimental Protocols**

Accurate quantification and isolation of **p-coumaric acid** are essential for research and development. Below are detailed protocols for its extraction, purification, and analysis.

### **Extraction from Plant Material (Solvent Extraction)**

This protocol describes a general method for extracting **p-coumaric acid** and other phenolic compounds from dried plant material.

- 1. Sample Preparation:
  - Dry the plant material (e.g., leaves, stems) at 40-50°C or freeze-dry to a constant weight.
  - Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.



#### · 2. Extraction:

- Weigh approximately 1 g of the powdered plant material into a conical flask or beaker.
- Add 10 mL of 80% aqueous methanol (or another suitable solvent like ethanol).
- Vortex or stir the mixture vigorously for 5 minutes.

#### • 3. Sonication:

- Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance extraction efficiency by disrupting cell walls.
- 4. Centrifugation & Collection:
  - Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
  - Carefully decant and collect the supernatant.
- 5. Re-extraction (Optional but Recommended):
  - To ensure complete extraction, repeat steps 2-4 on the remaining plant pellet.
  - Combine the supernatants from both extractions.
- 6. Concentration:
  - Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
  - The dried extract can be stored at -20°C until further analysis.

## Sample Cleanup (Solid-Phase Extraction - SPE)

SPE is used to remove interfering substances (e.g., sugars, highly polar compounds) from the crude extract prior to chromatographic analysis.[3]

1. Cartridge Selection:



- Use a reversed-phase SPE cartridge, such as a polymeric sorbent (e.g., Strata-X) or C18.
- 2. Cartridge Conditioning:
  - Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water (acidified to pH ~2-3 with formic or hydrochloric acid if necessary). Do not allow the cartridge to dry out.[3]
- 3. Sample Loading:
  - Reconstitute a known amount of the dried crude extract in 1-2 mL of acidified water.
  - Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through slowly, either by gravity or gentle vacuum.
- 4. Washing:
  - Wash the cartridge with 4-5 mL of deionized water to elute sugars and other highly polar impurities.
- 5. Elution:
  - Elute the retained phenolic compounds, including p-coumaric acid, with 2-5 mL of methanol or ethyl acetate.
- 6. Final Preparation:
  - Evaporate the eluent to dryness under a stream of nitrogen.
  - Reconstitute the purified residue in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis. Filter through a 0.22 μm syringe filter before injection.

## **Quantification by HPLC-UV**

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying **p-coumaric acid**.

1. Instrumentation:



 HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

#### • 2. Chromatographic Conditions:

- Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v). Alternatively, a gradient elution using 0.1-0.5% formic or phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B) can be used for separating multiple phenolic compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30°C.
- Detection Wavelength: 310 nm (near the λmax of p-coumaric acid).
- Injection Volume: 10-20 μL.

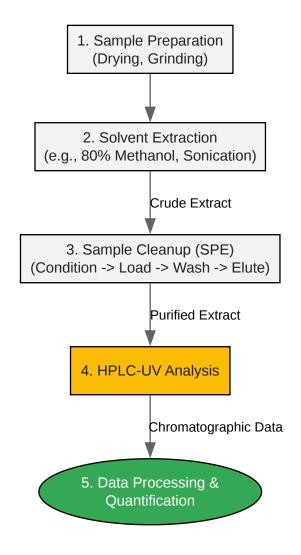
#### • 3. Standard Preparation:

- Prepare a stock solution of **p-coumaric acid** standard (e.g., 1 mg/mL) in methanol.
- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by diluting the stock solution with the mobile phase.

#### 4. Analysis and Quantification:

- Inject the prepared standards and the purified sample extracts into the HPLC system.
- Identify the p-coumaric acid peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Calculate the concentration of p-coumaric acid in the sample using the regression equation from the calibration curve.





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Caption: General experimental workflow for **p-Coumaric Acid** analysis.

#### **Conclusion**

**p-Coumaric acid** remains a compound of high interest due to its prevalence in dietary sources and its significant biological activities. A thorough understanding of its chemical properties, biosynthetic origins, and interactions with cellular signaling pathways is crucial for ongoing research. The methodologies presented in this guide provide a robust framework for the reliable extraction, purification, and quantification of **p-coumaric acid**, facilitating further exploration of its therapeutic potential in drug discovery and development.



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